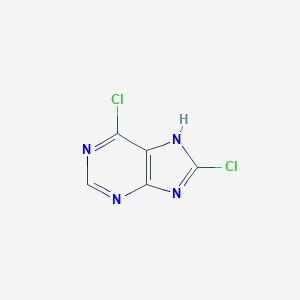

![molecular formula C47H53FN2O6 B016977 (6-{2-[3-(2-Benciloxi-fenilcarbamoyl)-5-(4-fluoro-fenil)-2-isopropil-4-fenil-d5-pirrol-1-il]-etil}-2,2-dimetil-[1,3]-dioxano-4-il)-ácido acético, éster terc-butílico CAS No. 265989-41-1](/img/structure/B16977.png)

(6-{2-[3-(2-Benciloxi-fenilcarbamoyl)-5-(4-fluoro-fenil)-2-isopropil-4-fenil-d5-pirrol-1-il]-etil}-2,2-dimetil-[1,3]-dioxano-4-il)-ácido acético, éster terc-butílico

Descripción general

Descripción

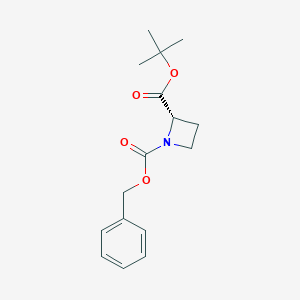

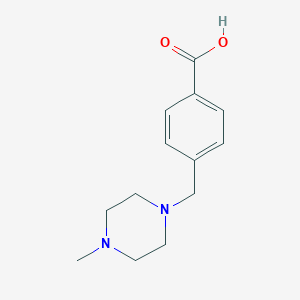

(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester, also known as (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester, is a useful research compound. Its molecular formula is C47H53FN2O6 and its molecular weight is 766 g/mol. The purity is usually 95%.

BenchChem offers high-quality (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

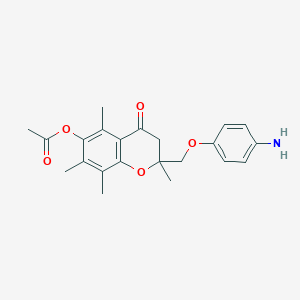

Este compuesto se utiliza comúnmente en la investigación y desarrollo de medicamentos . Es un derivado de la Atorvastatina, un medicamento utilizado para tratar los niveles altos de colesterol y prevenir las enfermedades cardiovasculares . El compuesto está marcado con deuterio, un isótopo estable del hidrógeno, para permitir el seguimiento del destino metabólico del compuesto en el cuerpo .

Estudios de Biodisponibilidad

El compuesto tiene un grupo éster terc-butílico, que lo hace más lipofílico y mejora su biodisponibilidad . Esta propiedad es crucial en la administración de medicamentos, ya que afecta la velocidad y el grado en que la parte activa se absorbe y se vuelve disponible en el lugar de acción .

Estudios de Estabilidad

El grupo benciloxi confiere estabilidad al compuesto y lo hace menos susceptible a la degradación . Esto es importante en la industria farmacéutica, ya que afecta la vida útil y la eficacia del medicamento .

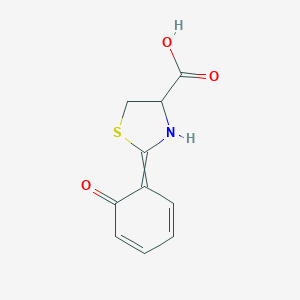

Análisis de Metabolitos

Se utiliza como patrón de referencia para el análisis de metabolitos de la Atorvastatina . Esto es crucial para comprender el metabolismo de la Atorvastatina, y puede proporcionar información sobre su farmacocinética y farmacodinamia .

Ensayos basados en Espectrometría de Masas

El compuesto también se utiliza como estándar interno para ensayos basados en espectrometría de masas

Mecanismo De Acción

Target of Action

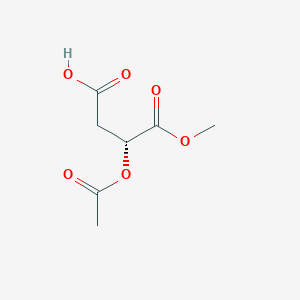

The compound, 2-Benzyloxy Atorvastatin-d5 Acetonide tert-Butyl Ester, is a deuterium-labeled derivative of Atorvastatin . Atorvastatin is a well-known medication used to treat high cholesterol levels and prevent cardiovascular diseases . The primary target of Atorvastatin is the enzyme HMG-CoA reductase , which plays a crucial role in the production of cholesterol in the liver.

Mode of Action

As a competitive inhibitor of HMG-CoA reductase, Atorvastatin works by binding to the enzyme and preventing it from converting HMG-CoA to mevalonate, a precursor of cholesterol . This results in a decrease in the production of cholesterol and an increase in the uptake of LDL cholesterol from the bloodstream, thereby lowering the overall cholesterol levels in the body .

Biochemical Pathways

The action of Atorvastatin primarily affects the mevalonate pathway, which is responsible for the synthesis of cholesterol in the body . By inhibiting the conversion of HMG-CoA to mevalonate, Atorvastatin disrupts this pathway, leading to a reduction in cholesterol synthesis and an increase in the removal of LDL cholesterol from the bloodstream .

Pharmacokinetics

The deuterium labeling of 2-Benzyloxy Atorvastatin-d5 Acetonide tert-Butyl Ester is significant as it can potentially affect the pharmacokinetic and metabolic profiles of the drug . Deuteration has been shown to potentially enhance the metabolic stability of drugs, which could lead to improved pharmacokinetic properties . .

Result of Action

The primary result of the action of 2-Benzyloxy Atorvastatin-d5 Acetonide tert-Butyl Ester, like Atorvastatin, is a reduction in the levels of LDL cholesterol in the bloodstream . This can help to prevent the buildup of cholesterol in the arteries, reducing the risk of atherosclerosis and associated cardiovascular diseases .

Propiedades

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-[(2-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H53FN2O6/c1-31(2)43-42(45(52)49-38-20-14-15-21-39(38)53-30-32-16-10-8-11-17-32)41(33-18-12-9-13-19-33)44(34-22-24-35(48)25-23-34)50(43)27-26-36-28-37(55-47(6,7)54-36)29-40(51)56-46(3,4)5/h8-25,31,36-37H,26-30H2,1-7H3,(H,49,52)/t36-,37-/m1/s1/i9D,12D,13D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSGOSXIVDYLJF-OIEQPYKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3OCC4=CC=CC=C4)C(C)C)CC[C@@H]5C[C@@H](OC(O5)(C)C)CC(=O)OC(C)(C)C)C6=CC=C(C=C6)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H53FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440944 | |

| Record name | (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265989-41-1 | |

| Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-(phenyl-d5)-4-[[[2-(phenylmethoxy)phenyl]amino]carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265989-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

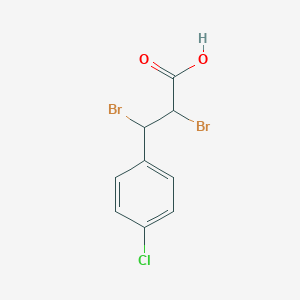

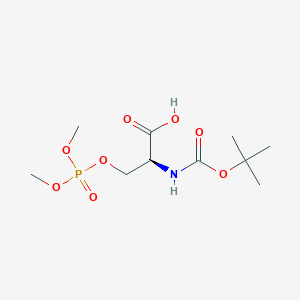

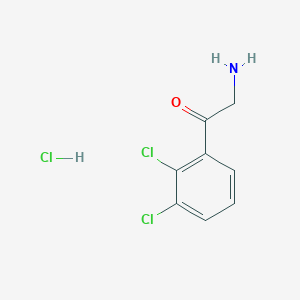

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)